4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a synthetic compound used in various scientific research applications, including biology, chemistry, medicine, and industry. This article delves into its preparation methods, chemical reactions, mechanism of action, and its unique properties compared to similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves several steps:
Initial Formation: The first step involves synthesizing 5-(hydroxymethyl)-1H-imidazole-2-thiol by reacting hydroxymethyl thiol with imidazole under controlled conditions.
Modification: This intermediate product is then subjected to further reactions to introduce the methylamino and oxoethyl groups.
Acetylation: Subsequently, the product undergoes acetylation to form the acetamido group.
Benzamide Formation: Finally, the compound is completed by forming the benzamide ring through the appropriate amide coupling reaction.
Industrial Production Methods
In industrial settings, these reactions are typically scaled up using large reactors under precise conditions to ensure high yield and purity. Solvents such as dimethyl sulfoxide or acetonitrile are commonly used, and reactions are conducted under inert atmospheres to prevent oxidation or unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxoethyl and imidazole groups, altering the compound's biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, nitro groups under conditions such as Friedel-Crafts alkylation or nitration.
Major Products Formed
From oxidation: Aldehydes, carboxylic acids.
From reduction: Alcohols, amines.
From substitution: Various benzamide derivatives with modified chemical properties.
Scientific Research Applications
4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is pivotal in several research areas:
Chemistry: It is used in the study of complex organic reactions and catalysis.
Biology: Serves as a probe in studying cellular processes due to its specific interactions with biomolecules.
Medicine: Has potential therapeutic applications due to its ability to interact with specific enzymes and receptors.
Industry: Used in the development of new materials and chemical sensors.
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It often works by binding to these targets, altering their activity and thus modulating biological pathways. For instance, its interaction with certain enzymes can inhibit or enhance their activity, leading to a cascade of downstream effects within a biological system.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Benzylthio)acetamido)benzamide
4-(2-(Butylthio)acetamido)benzamide
4-(2-(Phenylthio)acetamido)benzamide
Uniqueness
Compared to these similar compounds, 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide exhibits unique properties due to the presence of the hydroxymethyl and imidazole groups, which provide distinct reactivity and biological activity. These features make it particularly valuable in scientific research for exploring new therapeutic avenues and understanding complex biochemical pathways.
Hope this meets your needs. What's next on your list?
Properties
IUPAC Name |
4-[[2-[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-18-13(23)7-21-12(8-22)6-19-16(21)26-9-14(24)20-11-4-2-10(3-5-11)15(17)25/h2-6,22H,7-9H2,1H3,(H2,17,25)(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFVCBPWZTYJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.